molecular formula C13H26O5 B8154279 Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate

Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate

Cat. No.: B8154279
M. Wt: 262.34 g/mol
InChI Key: GXKWVPJGZRJJGB-UHFFFAOYSA-N
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Description

Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate: is an organic compound with the molecular formula C16H32O6. It is characterized by the presence of a tert-butyl group, which is known for its steric hindrance and stability. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .

Properties

IUPAC Name

tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5/c1-13(2,3)18-12(15)11-17-10-6-9-16-8-5-4-7-14/h14H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKWVPJGZRJJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCOCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate typically involves the reaction of tert-butyl acetate with 3-(4-hydroxybutoxy)propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate is used as an intermediate in organic synthesis. It is employed in the preparation of complex molecules and as a protecting group for alcohols .

Biology: In biological research, this compound is used to study the effects of steric hindrance on enzyme activity and protein interactions. It serves as a model compound for understanding the behavior of bulky groups in biological systems .

Medicine: Although not directly used as a drug, this compound is involved in the synthesis of pharmaceutical intermediates. It helps in the development of new therapeutic agents by providing a stable and reactive intermediate .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a cross-linking agent and stabilizer in various polymerization processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate involves its interaction with molecular targets through its functional groups. The hydroxyl and ester groups participate in hydrogen bonding and nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, affecting the reactivity and stability of the compound. These interactions influence the compound’s behavior in different chemical and biological systems .

Comparison with Similar Compounds

  • Tert-butyl 2-[3-(3-hydroxypropoxy)propoxy]acetate
  • Tert-butyl 2-[3-(4-hydroxypropoxy)propoxy]acetate
  • Tert-butyl 2-[3-(5-hydroxypentyl)propoxy]acetate

Uniqueness: Tert-butyl 2-[3-(4-hydroxybutoxy)propoxy]acetate is unique due to the presence of the 4-hydroxybutoxy group, which provides specific reactivity and steric properties. This makes it distinct from other similar compounds that may have different chain lengths or positions of the hydroxyl group .

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